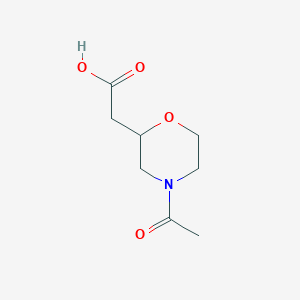
2-(4-Acetylmorpholin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylmorpholin-2-yl)acetic acid is a chemical compound characterized by the presence of a morpholine ring, which is a versatile heterocycle containing both nitrogen and oxygen atoms. This compound is attached through an ethylene bridge to an acetic acid moiety, further modified with an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylmorpholin-2-yl)acetic acid typically involves the reaction of morpholine derivatives with acetic anhydride under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including recrystallization, to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylmorpholin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetylmorpholin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4-Acetylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. This modification can alter cellular pathways and biological responses, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the acetyl group.
2-(Morpholin-4-yl)acetic acid: Lacks the acetyl modification.
Acetic acid derivatives: Compounds like acetic anhydride and acetylsalicylic acid (aspirin) share similar functional groups .
Uniqueness
2-(4-Acetylmorpholin-2-yl)acetic acid is unique due to the presence of both the morpholine ring and the acetyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(4-acetylmorpholin-2-yl)acetic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-2-3-13-7(5-9)4-8(11)12/h7H,2-5H2,1H3,(H,11,12) |
InChI Key |
FPQMZUOCWMORSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


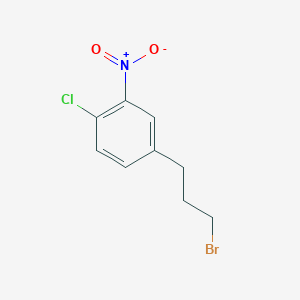

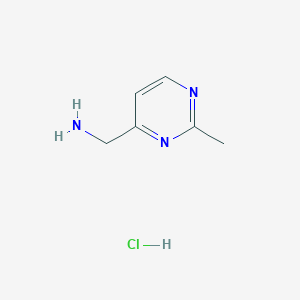
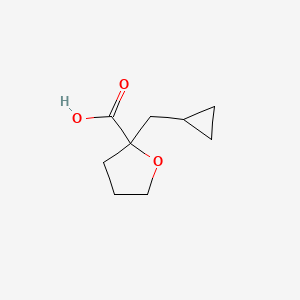
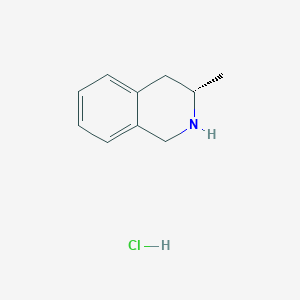
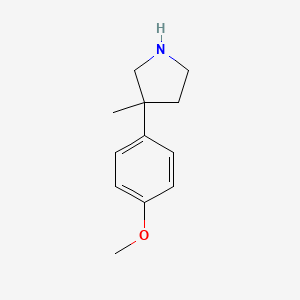
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
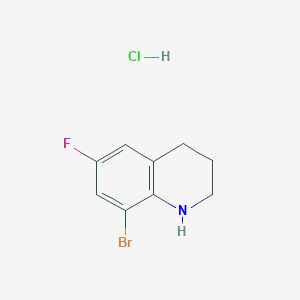
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
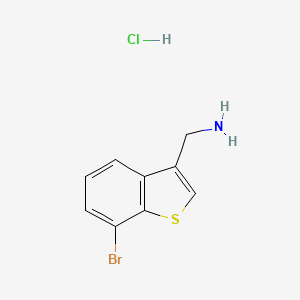

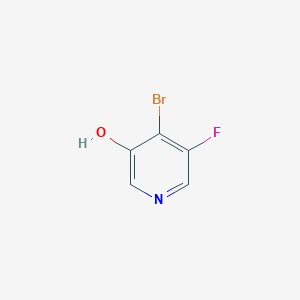
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
